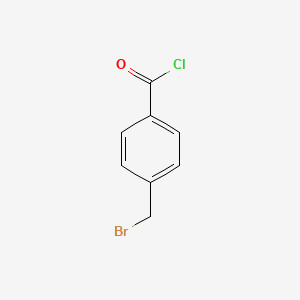

4-(bromomethyl)benzoyl Chloride

Description

Significance of Aryl Acid Halides as Synthetic Intermediates

Aryl acid halides, a class of compounds to which 4-(bromomethyl)benzoyl chloride belongs, are highly reactive and versatile intermediates in organic synthesis. wikipedia.orgteachy.ai The acyl halide group, typically an acyl chloride, is an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity allows for the facile formation of esters, amides, and ketones through reactions with alcohols, amines, and organometallic reagents, respectively. wikipedia.orgresearchgate.net

The reactivity of acyl halides makes them indispensable in the synthesis of pharmaceuticals, polymers, and other fine chemicals. teachy.ai For instance, the production of certain polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and local anesthetics such as lidocaine (B1675312) involves the use of acyl halides. teachy.ai Their high reactivity, while advantageous, also necessitates careful handling as they readily react with water. wikipedia.org

Strategic Importance of Bifunctional Benzylic Halides in Chemical Synthesis

Benzylic halides are organic compounds where a halogen atom is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. quora.com These compounds are notable for their reactivity in nucleophilic substitution reactions, which can proceed through both SN1 and SN2 mechanisms. youtube.comucalgary.ca The stability of the resulting benzylic carbocation in the SN1 pathway, due to resonance stabilization, makes even primary benzylic halides reactive. quora.comucalgary.ca

The strategic importance of bifunctional molecules like this compound lies in the orthogonal reactivity of its two functional groups. The acyl chloride and the benzylic bromide can be selectively targeted by different nucleophiles under specific reaction conditions. This allows for a stepwise and controlled construction of complex molecules, a crucial aspect of modern synthetic strategy. This dual reactivity enables chemists to introduce different functionalities onto the same aromatic core in a planned sequence, providing efficient pathways to a wide array of target structures.

Historical Context and Evolution of Research on this compound

The evolution of research on this compound is intrinsically linked to the broader development of synthetic methodologies. Initially, its use would have been explored in the context of creating derivatives through reactions at its two functional sites. More recent research has likely focused on its application as a linker or scaffold in the synthesis of more complex and specialized molecules, such as those in materials science and medicinal chemistry. The analogous compound, 4-(chloromethyl)benzoyl chloride, is noted as an important intermediate for pharmaceuticals, pesticides, and dyes, suggesting a similar trajectory for its bromo-counterpart. google.com The development of sophisticated catalytic systems, such as transition metal-catalyzed cross-coupling reactions, has further expanded the synthetic possibilities for bifunctional reagents like this compound. mdpi.com

Properties of this compound

| Property | Value | Reference |

| CAS Number | 52780-16-2 | sigmaaldrich.comchemspider.com |

| Molecular Formula | C₈H₆BrClO | sigmaaldrich.comchemspider.com |

| Molecular Weight | 233.493 g/mol | sigmaaldrich.com |

| Melting Point | 56-58 °C | prepchem.com |

| Synonyms | p-bromomethylbenzoyl chloride, α-bromo-p-toluoyl chloride | prepchem.comchemspider.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOIIZVRMQZRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407999 | |

| Record name | 4-(bromomethyl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52780-16-2 | |

| Record name | 4-(bromomethyl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOMETHYL-BENZOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl Benzoyl Chloride

Established Synthetic Pathways from Substituted Benzoic Acids

Direct conversion of substituted benzoic acids represents a common and straightforward approach to obtaining 4-(bromomethyl)benzoyl chloride. This typically involves the use of acylating agents to convert the carboxylic acid functionality into an acyl chloride.

Acylation of 4-(Bromomethyl)benzoic Acid with Thionyl Chloride

A widely employed method for the synthesis of this compound is the reaction of 4-(bromomethyl)benzoic acid with thionyl chloride (SOCl₂). prepchem.comprepchem.com In this reaction, the carboxylic acid is heated with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride.

A typical procedure involves charging a flask with 4-(bromomethyl)benzoic acid and adding thionyl chloride. prepchem.com The mixture is then heated under reflux. prepchem.com The solid starting material dissolves as the reaction progresses. prepchem.com After the reaction is complete, the excess thionyl chloride is removed, typically by rotary evaporation, to yield the crude this compound. prepchem.com This product may be used directly in subsequent steps without further purification. prepchem.com For example, a mixture of 100 g of 4-bromobenzoic acid and 100 g of thionyl chloride in 300 ml of dichloromethane (B109758) with a few drops of N,N-dimethylformamide was heated at reflux for two days to produce 4-bromobenzoyl chloride. prepchem.com

Table 1: Acylation of 4-(Bromomethyl)benzoic Acid with Thionyl Chloride

| Reactant | Reagent | Conditions | Product |

| 4-(Bromomethyl)benzoic acid | Thionyl chloride | Reflux | This compound |

Alternative Acyl Halide Reagents in Synthesis

While thionyl chloride is a common choice, other acylating agents can also be employed for the conversion of carboxylic acids to acyl chlorides. These alternatives can sometimes offer advantages in terms of reaction conditions or by-product profiles. nih.gov For instance, oxalyl chloride is another effective reagent for this transformation and is often used under milder conditions than thionyl chloride. prepchem.com The use of oxalyl chloride, often in a solvent like methylene (B1212753) chloride and catalyzed by DMF, can lead to high yields of the corresponding acyl chloride. prepchem.com

Other less common, but viable, acylating agents include phosphorus pentachloride (PCl₅). stackexchange.com The choice of reagent can be influenced by factors such as the presence of other functional groups in the molecule and the desired workup procedure. nih.govstackexchange.com

Indirect Synthetic Routes and Precursor Modifications

Side-Chain Bromination of 4-Methylbenzoyl Chloride Precursors

An alternative strategy involves the side-chain bromination of a 4-methylbenzoyl chloride precursor. ijcea.org This approach typically utilizes a radical initiator to facilitate the bromination of the methyl group. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, as it provides a low concentration of bromine radicals, which selectively react at the benzylic position. numberanalytics.commasterorganicchemistry.comchadsprep.com

The reaction is typically carried out by refluxing the 4-methyl-substituted precursor with NBS and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride. ysu.edursc.org This method, known as the Wohl-Ziegler reaction, is advantageous because it avoids the harsh conditions that might be required for other bromination methods and can be highly selective for the benzyllc position. masterorganicchemistry.com

Table 2: Side-Chain Bromination of a 4-Methylbenzoyl Chloride Precursor

| Precursor | Reagent | Initiator | Product |

| 4-Methylbenzoyl chloride | N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | This compound |

Multi-Step Approaches from Readily Available Aryl Compounds

Multi-step synthetic sequences starting from readily available aryl compounds provide another avenue to this compound. orgsyn.orgchemrxiv.org A common starting material for such a sequence is p-toluic acid (4-methylbenzoic acid). ijcea.org

One such multi-step approach involves first converting p-toluic acid to its acid chloride, 4-methylbenzoyl chloride, using a reagent like thionyl chloride. ijcea.orggoogle.comchemicalbook.comchegg.com Following the formation of the acid chloride, a side-chain bromination is carried out using NBS and a radical initiator to yield the final product. ijcea.org This two-step process allows for the synthesis of this compound from an inexpensive and commercially available starting material.

Another reported multi-step synthesis starts with 4-methyl-benzoic acid, which is first reacted with thionyl chloride, then with caprolactam, and finally with N-bromosuccinimide to produce 4-bromomethyl benzoyl caprolactam. ijcea.org This intermediate can then be further reacted to yield related compounds. ijcea.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. prepchem.comorgsyn.orgresearchgate.net Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

In the acylation of 4-(bromomethyl)benzoic acid, the use of a catalyst like DMF can significantly accelerate the reaction with thionyl chloride. prepchem.com The choice of solvent can also play a critical role. For instance, using a solvent in which the starting material is soluble can lead to a more homogeneous reaction mixture and improved yields.

For side-chain bromination reactions, controlling the concentration of the radical initiator and the bromine source is essential to prevent side reactions, such as the formation of dibrominated products. youtube.com The slow addition of reagents and careful temperature control can help to achieve the desired selectivity and maximize the yield of the target compound. orgsyn.org For example, in the synthesis of 4-alkylbenzoyl chlorides, ambient temperatures of 20–25°C were found to be optimal, as higher temperatures favored ketone formation and lower temperatures led to incomplete reactions. orgsyn.org The use of excess oxalyl chloride and slow addition of a dilute solution of the alkylbenzene to the acylating agent also helped to minimize the formation of by-products. orgsyn.org

Purification Techniques for Academic Synthesis Scale-Up

The purification of this compound on an academic scale-up, typically ranging from several grams to a few hundred grams, is a critical step to ensure the removal of impurities that can affect subsequent reactions. The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the desired final purity. Common techniques employed include recrystallization, vacuum distillation, and column chromatography, each with its own advantages and specific considerations.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, which is a solid at room temperature with a reported melting point in the range of 30-32°C, recrystallization can be an effective method, particularly for removing colored byproducts or starting materials.

A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. In related syntheses, such as that of 4-bromomethyl benzoyl caprolactam, ethyl acetate (B1210297) has been successfully used for recrystallization. ijcea.org Given the structural similarities, a non-polar or moderately polar solvent is a logical starting point. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.

Table 1: Solvent Selection for Recrystallization of this compound

| Solvent System | Rationale | Expected Outcome |

| Hexane or Heptane | Low polarity, good for removing polar impurities. | High recovery of purified crystals. |

| Toluene | Aromatic solvent, may enhance solubility. | Good for larger scale due to higher boiling point. |

| Ethyl Acetate | Medium polarity, proven effective for similar compounds. ijcea.org | Can effectively remove both polar and non-polar impurities. |

| Dichloromethane/Hexane | Solvent/anti-solvent system. | Allows for fine-tuning of crystallization conditions. |

The crude this compound is dissolved in the chosen solvent at its boiling point. Any insoluble impurities are removed by hot filtration. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Vacuum Distillation

For liquid compounds or low-melting solids, distillation under reduced pressure is a preferred purification method. This technique is particularly useful for separating compounds with different boiling points and for removing non-volatile impurities. Given that related acyl chlorides like 4-(chloromethyl)benzoyl chloride and 4-bromomethyl benzoyl bromide have been shown to be distillable under vacuum, this method is highly applicable to this compound. sigmaaldrich.comsigmaaldrich.com

Distillation must be performed under vacuum to prevent decomposition, as acyl chlorides can be thermally labile and reactive at atmospheric pressure boiling points. A key consideration when distilling benzyl (B1604629) halide derivatives is the potential for polymerization, which can be catalyzed by acidic impurities. sciencemadness.org Therefore, a preliminary wash of the crude product with a mild aqueous base, such as sodium bicarbonate solution, followed by drying with an anhydrous salt like magnesium sulfate, is often recommended before distillation.

Table 2: Typical Parameters for Vacuum Distillation of Acyl Chlorides

| Parameter | Value | Rationale |

| Pressure | 0.5 - 6 mmHg | Reduces the boiling point to a safe temperature range. sigmaaldrich.comsigmaaldrich.com |

| Boiling Point Range | 126-128 °C at 6 mmHg (for 4-(chloromethyl)benzoyl chloride) sigmaaldrich.com | Provides a target temperature for collection of the pure fraction. |

| Apparatus | Short-path distillation apparatus or Vigreux column | Minimizes product loss and improves separation efficiency. orgsyn.org |

The crude material is heated in a distillation flask under a stable vacuum. A forerun containing volatile impurities is collected first, followed by the main fraction of purified this compound at its characteristic boiling point under the applied pressure. A cold trap is essential to protect the vacuum pump from corrosive vapors.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is the most common stationary phase. This method is highly effective for removing impurities with different polarities from the target compound.

The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with low to moderate polarity is typically used. The separation process can be monitored by thin-layer chromatography (TLC) to determine the appropriate solvent mixture and to identify the fractions containing the purified product. While effective, scaling up column chromatography can be resource-intensive in terms of solvent consumption and time.

Table 3: Guidance for Column Chromatography of this compound

| Stationary Phase | Eluent System (starting point) | Elution Order |

| Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 v/v) | Less polar impurities elute first, followed by the product. |

| Silica Gel | Dichloromethane/Hexane (e.g., 1:1 v/v) | Provides good separation for many organic compounds. |

The crude product is loaded onto the top of the silica gel column, either directly or pre-adsorbed onto a small amount of silica. The eluent is then passed through the column, and fractions are collected sequentially. The fractions containing the pure compound, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified this compound. The use of benzoyl chloride derivatives in chromatographic methods is well-established, indicating the compatibility of this class of compounds with such techniques. nih.govnih.govchromatographyonline.com

Reactivity and Mechanistic Investigations of 4 Bromomethyl Benzoyl Chloride

Acyl Chloride Reactivity: Nucleophilic Acyl Substitution Pathways

The acyl chloride moiety is a derivative of a carboxylic acid and is characterized by a carbonyl carbon atom bonded to a chlorine atom. The strong electron-withdrawing nature of both the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.comlibretexts.org Reactions at this site typically proceed via a two-step addition-elimination mechanism, known as nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com In this process, the nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. youtube.comyoutube.com

The reaction of 4-(bromomethyl)benzoyl chloride with primary or secondary amines is a robust method for the synthesis of N-substituted 4-(bromomethyl)benzamide (B1269819) derivatives. This transformation, often referred to as acylation, is a classic example of nucleophilic acyl substitution. mnstate.edu The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. doubtnut.com The reaction typically requires the presence of a base, such as triethylamine (B128534) or pyridine (B92270), or the use of excess amine to neutralize the hydrochloric acid (HCl) byproduct that is formed. mnstate.eduhud.ac.uk The inability of tertiary amines to form stable amides is due to their lack of a proton on the nitrogen atom that can be removed in the final step. mnstate.edu

The general procedure involves stirring the acyl chloride with the amine in a suitable solvent. hud.ac.uk The choice of solvent and reaction conditions can be optimized to achieve high yields. researchgate.net

| Nucleophile (Amine) | Product |

| Aniline | 4-(Bromomethyl)-N-phenylbenzamide |

| Benzylamine | N-Benzyl-4-(bromomethyl)benzamide |

| Pyrrolidine | (4-(Bromomethyl)phenyl)(pyrrolidin-1-yl)methanone |

| Diethylamine | 4-(Bromomethyl)-N,N-diethylbenzamide |

This table illustrates the products from the amidation of this compound with various amines.

In a similar fashion to amidation, this compound readily reacts with alcohols to form benzoate (B1203000) esters. This process, known as alcoholysis, also follows the nucleophilic acyl substitution pathway. libretexts.org The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the carbonyl carbon. rsc.org A base is often added to scavenge the HCl produced. The reaction is a versatile method for creating a wide range of benzoate esters, which are valuable intermediates in organic synthesis. organic-chemistry.org

| Nucleophile (Alcohol) | Product |

| Methanol | Methyl 4-(bromomethyl)benzoate |

| Ethanol | Ethyl 4-(bromomethyl)benzoate |

| Isopropanol | Isopropyl 4-(bromomethyl)benzoate. libretexts.org |

| Benzyl (B1604629) alcohol | Benzyl 4-(bromomethyl)benzoate |

This table shows the expected ester products from the reaction of this compound with different alcohols.

Acid anhydrides can be prepared by the reaction of an acyl chloride with a carboxylate salt. youtube.comlibretexts.orglibretexts.org In this nucleophilic acyl substitution, the carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of this compound. youtube.com The subsequent elimination of the chloride ion yields a mixed or symmetrical acid anhydride. libretexts.org For instance, reacting this compound with sodium acetate (B1210297) would produce acetic 4-(bromomethyl)benzoic anhydride. This reaction provides a direct route to anhydrides, which are themselves reactive acylating agents, albeit generally less reactive than their acyl chloride counterparts. libretexts.org

Bromomethyl Group Reactivity: Nucleophilic Substitution (SN2) Processes

The second reactive site on the molecule is the sp³-hybridized carbon of the bromomethyl group (-CH₂Br). As a benzylic halide, it is highly susceptible to nucleophilic attack via an SN2 mechanism. vedantu.com The stability of the transition state is enhanced by the adjacent benzene (B151609) ring, which facilitates the displacement of the bromide ion, a good leaving group.

While amines readily acylate at the benzoyl chloride group, they can also act as nucleophiles in an SN2 reaction at the benzylic carbon to displace the bromide. mnstate.edu This reaction leads to the formation of benzylic amines. Due to the high reactivity of the acyl chloride, achieving selective substitution at the bromomethyl position requires careful control of reaction conditions or protection of the acyl chloride group. Often, the more electrophilic acyl chloride will react first. However, if the amine is used in excess or under specific conditions, reaction at the benzylic position can occur.

| Nucleophile (Amine) | Product |

| Ammonia | (4-(Aminomethyl)phenyl)(oxo)methanoyl chloride |

| Methylamine | (4-((Methylamino)methyl)phenyl)(oxo)methanoyl chloride |

| Piperidine | (4-(Piperidin-1-ylmethyl)phenyl)(oxo)methanoyl chloride |

This table illustrates the formation of benzylic amines via SN2 reaction on the bromomethyl group, assuming the acyl chloride group remains intact.

The benzylic bromide is an excellent substrate for Williamson ether synthesis and its sulfur analogue. masterorganicchemistry.com Reaction with an alkoxide (RO⁻) or phenoxide (ArO⁻) nucleophile results in the formation of a benzylic ether via an SN2 displacement of the bromide ion. masterorganicchemistry.comorganic-chemistry.org Similarly, thiols (RSH) or their conjugate bases, thiolates (RS⁻), are potent nucleophiles that readily react with the bromomethyl group to form stable thioethers (sulfides). acsgcipr.orgrsc.org These reactions are fundamental in synthetic organic chemistry for constructing C-O and C-S bonds. acsgcipr.org

| Nucleophile | Product Class | Example Product |

| Sodium methoxide | Ether | 4-(Methoxymethyl)benzoyl chloride |

| Sodium ethoxide | Ether | 4-(Ethoxymethyl)benzoyl chloride |

| Sodium thiophenoxide | Thioether | 4-((Phenylthio)methyl)benzoyl chloride |

| Sodium ethanethiolate | Thioether | 4-((Ethylthio)methyl)benzoyl chloride |

This table demonstrates the synthesis of ethers and thioethers from this compound via SN2 reaction at the benzylic carbon.

Halogen Exchange Reactions

The benzylic bromide moiety of this compound is susceptible to halogen exchange reactions, most notably the Finkelstein reaction. byjus.comwikipedia.org This SN2-type reaction allows for the conversion of the bromide to other halides, such as iodide or fluoride, by treatment with an appropriate halide salt. wikipedia.orgadichemistry.com The classic Finkelstein reaction involves treating an alkyl bromide with a solution of sodium iodide in acetone (B3395972). byjus.comwikipedia.org The success of this transformation is driven by Le Châtelier's principle, as the resulting sodium bromide is insoluble in acetone and precipitates, thus driving the equilibrium towards the formation of the alkyl iodide. adichemistry.comjk-sci.com

The reaction works exceptionally well for benzylic halides due to the stabilization of the SN2 transition state by the adjacent phenyl ring. byjus.comjk-sci.com By employing different halide sources, a range of derivatives can be accessed. For instance, the use of potassium fluoride, often with a polar aprotic solvent like dimethylformamide, can yield the corresponding benzylic fluoride. wikipedia.org It is crucial to note that under these conditions, the acyl chloride group typically remains intact, as does the C-Cl bond of the acyl chloride, highlighting the chemoselectivity of this transformation. The aromatic ring itself is unreactive to these SN2-type conditions. wikipedia.org

Table 1: Representative Halogen Exchange Reactions on Benzylic Bromides

| Starting Halide | Reagent(s) | Solvent(s) | Product Halide | Reaction Type |

| R-CH₂-Br | NaI | Acetone | R-CH₂-I | Finkelstein (SN2) |

| R-CH₂-Br | KF | DMF, DMSO | R-CH₂-F | Finkelstein (SN2) |

| R-CH₂-Cl | NaBr | Acetone | R-CH₂-Br | Finkelstein (SN2) |

This table presents generalized conditions for Finkelstein reactions applicable to benzylic halides like the one in this compound.

Investigations into Radical Reactions and Photoredox Catalysis involving Benzylic Halides

Recent advancements in synthetic methodology have focused on the generation of radicals under mild conditions using visible-light photoredox catalysis. Both functional groups in this compound can, in principle, serve as precursors to radical species.

Aroyl chlorides have been successfully employed as novel acyl radical precursors through visible-light photoredox catalysis. rsc.orgsigmaaldrich.com This process typically involves the single-electron reduction of the aroyl chloride by an excited photocatalyst, leading to the formation of an acyl radical and a chloride anion. rsc.org These acyl radicals can then participate in various C-C bond-forming reactions. beilstein-journals.orgresearchgate.net

Simultaneously, the benzylic bromide moiety is an excellent substrate for radical generation. The C-Br bond can be homolytically cleaved upon single-electron reduction by a photocatalyst. cas.cnnih.gov This strategy has been used to generate benzyl radicals from a wide range of benzyl halides for use in Giese-type additions and other radical-mediated transformations. digitellinc.com The photocatalytic cycle allows for the catalytic generation of these radicals under exceptionally mild conditions, avoiding the use of harsh reagents. nih.govacs.org The choice of photocatalyst and conditions can potentially allow for selective generation of either the acyl or the benzyl radical, further expanding the synthetic utility of this bifunctional molecule.

Table 3: Photocatalytic Systems for Radical Generation

| Radical Precursor Type | Photocatalyst (Example) | Additive(s) | Radical Generated |

| Aroyl Chloride | Ir(ppy)₃ | Base (e.g., Amine) | Acyl Radical |

| Benzylic Bromide | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Hantzsch Ester, Amine | Benzyl Radical |

| Benzylic Chloride | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Lutidine | Benzyl Radical |

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. researchgate.net For a molecule like this compound, theoretical studies provide deep insights into its reactivity, selectivity, and the energetic profiles of its various transformation pathways.

DFT calculations can be used to model the transition states of competing reactions, such as nucleophilic attack at the acyl chloride versus the benzylic bromide. nih.govresearchgate.net By calculating the activation energies for both the nucleophilic acyl substitution (addition-elimination) pathway and the SN2 pathway, chemists can predict which reaction will be kinetically favored under specific conditions (e.g., choice of nucleophile and solvent). masterorganicchemistry.comnih.gov These studies have been instrumental in understanding the spectrum of mechanisms between the SN1 and SN2 limits, which is particularly relevant for benzylic systems. nih.gov

Furthermore, computational studies are crucial for understanding the processes involved in photoredox catalysis. They can model the single-electron transfer (SET) events from the excited photocatalyst to the substrate, the subsequent bond cleavage to form the radical, and the energetics of the radical's downstream reactions. This allows for the rational design of new catalysts and reactions with improved efficiency and selectivity.

Applications As a Versatile Building Block in Complex Organic Synthesis

Construction of Advanced Organic Scaffolds

The unique architecture of 4-(bromomethyl)benzoyl chloride enables its use in the stepwise or simultaneous construction of sophisticated organic frameworks, from large ring systems to functionalized surfaces for biological applications.

The dual functionality of this compound derivatives is instrumental in the synthesis of macrocycles, particularly in the creation of hybrid organo-peptide macrocycles. A key strategy involves converting the bromomethyl group to an azide (B81097) and the benzoyl chloride to a hydrazide, creating a bifunctional linker. core.ac.uk For example, 4-(azidomethyl)-benzohydrazide, synthesized from a para-(bromomethyl)benzoate, serves as a synthetic precursor for macrocyclization. core.ac.uk

The process involves a chemoselective and bioorthogonal ligation between this azide/hydrazide linker and a polypeptide sequence that has been genetically engineered to contain an alkyne side chain (e.g., O-propargyl tyrosine) and a C-terminal thioester. core.ac.uk The macrocyclization proceeds through two key steps:

Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group on the linker reacts with the alkyne side chain on the polypeptide to form a stable 1,4-triazole adduct. core.ac.uk

Intramolecular Hydrazide-mediated Thioester Ligation: The hydrazide moiety of the linker then attacks the C-terminal thioester of the polypeptide, displacing it to form the final cyclic product. core.ac.uk

This methodology has proven effective for cyclizing various peptide sequences, demonstrating the utility of the 4-(bromomethyl)benzoyl core structure in creating complex supramolecular assemblies that merge organic scaffolds with biological molecules. core.ac.uk

Information on the direct application of this compound in the synthesis of ring-fused heterocyclic systems could not be found in the provided search results. While the synthesis of fused heterocycles is a broad area of research, and reagents like benzoyl chloride are used for derivatization steps in these syntheses, specific examples utilizing the dual reactivity of this compound to construct the fused-ring core were not identified. dntb.gov.uanih.gov

The orthogonal reactivity of this compound makes it an excellent tool for modifying peptides and the solid supports used in their synthesis. The benzoyl chloride moiety can acylate nucleophilic groups in peptides, such as the primary and secondary amines of amino acid residues. researchgate.netresearchgate.net This derivatization is a common strategy in metabolomics to improve the analytical properties of small molecules, including neurochemicals, for detection by mass spectrometry. researchgate.net

In the context of solid-phase peptide synthesis (SPPS), the benzyl (B1604629) bromide functionality is exploited to anchor amino acids to polymeric supports. A key example is the preparation of Phenylacetamidomethyl (PAM) resins, which offer greater stability to the acid-labile protecting groups used during peptide synthesis. In a general approach, a protected amino acid is attached to a linker derived from 4-(bromomethyl)phenylacetic acid, a close analog of this compound. This aminoacyl-linker is then coupled to an aminomethylated polystyrene resin. The resulting support anchors the peptide chain via a stable benzyl ester linkage, which can be cleaved at the end of the synthesis. This demonstrates the role of the bromomethyl group in the functionalization of polymeric supports for complex biological synthesis.

| Application | Functional Group Utilized | Resulting Structure/System |

| Peptide Derivatization | Acyl Chloride | Benzoylated peptides for analytical applications. researchgate.net |

| Polymeric Support Functionalization | Bromomethyl Group | Phenylacetamidomethyl (PAM) resins for solid-phase peptide synthesis. |

Role in Polymer Chemistry and Functional Material Science

In polymer science, this compound and its structural motifs are valuable for creating well-defined polymers and functional materials. The benzyl bromide group is a highly effective initiator for controlled radical polymerization techniques, while the acyl chloride allows the molecule to be incorporated into various polymer structures.

Atom Transfer Radical Polymerization (ATRP) is a premier method for synthesizing polymers with controlled molecular weights and narrow polydispersity. The process relies on an initiator, typically an alkyl halide, that can be reversibly activated and deactivated by a transition metal complex. Benzylic halides are particularly effective initiators for ATRP.

The bifunctional nature of this compound allows it to be converted into specialized ATRP initiators. For instance, the acyl chloride can react with a hydroxyl- or amine-containing molecule to anchor the initiator to a surface or a larger molecular scaffold. The benzyl bromide moiety then serves as the initiating site for polymer chain growth. This strategy is used to create:

Macroinitiators: Polymers containing a terminal benzyl halide group can initiate the polymerization of a second monomer to form well-defined block copolymers.

Surface-Initiated ATRP: Surfaces can be functionalized with molecules containing a benzyl halide group to grow polymer brushes directly from the surface, creating core-corona polymer microspheres and other advanced materials. dntb.gov.ua

The efficiency of initiation is critical for achieving a well-controlled polymerization, and the reactivity of the benzyl bromide group in this compound makes it a suitable precursor for these sophisticated initiator systems.

Beyond its role in initiator synthesis, the this compound motif is used to create polymers with reactive functional groups. By using an initiator containing a benzyl bromide group, polymers can be synthesized with a reactive benzyl bromide moiety at one or more chain ends.

These terminal benzyl bromide groups are valuable chemical handles that can be transformed through subsequent reactions. A prominent application is in the synthesis of complex polymer architectures, such as star-branched polymers. In this approach, a living anionic polymer is used to react with the benzyl bromide-functionalized polymer chains, coupling them together to form a star-shaped macromolecule. This method allows for the precise synthesis of polymers with a definite number of arms and has been successfully applied to create star-branched poly(methyl methacrylate)s and other asymmetric star polymers.

| Polymer Application | Role of this compound Motif | Example Product |

| Controlled Polymerization | Precursor to ATRP initiators | Block copolymers, polymer-grafted surfaces. dntb.gov.ua |

| Functional Polymers | Provides a reactive benzyl bromide chain-end | Star-branched polymers. |

Design of Supramolecular Gels and Soft Materials

The rational design of low-molecular-weight gelators (LMWGs) is fundamental to the creation of supramolecular gels and other soft materials. These materials form through the self-assembly of LMWGs into three-dimensional networks that immobilize solvent molecules, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

While direct synthesis of a gel from this compound has not been extensively documented, its molecular architecture makes it an ideal candidate for constructing sophisticated LMWGs. As a heterobifunctional linker, it provides a rigid phenyl core, which can facilitate π-π stacking, and two distinct reactive sites for building larger, self-assembling molecules. cyanagen.com

For instance, the benzoyl chloride moiety can be reacted with an amino acid or a peptide to form an amide bond, introducing hydrogen bonding capabilities. Subsequently, the bromomethyl group can be substituted with a long alkyl chain via a Williamson ether synthesis with a long-chain alcohol, or converted to another functional group. This step-wise synthesis allows for the creation of AB-type monomers that can self-assemble or undergo supramolecular polymerization. researchgate.net The resulting amphiphilic or multi-functionalized molecules could then form intricate fibrous networks, leading to the gelation of a surrounding solvent. The ability to precisely tune the molecular structure by reacting different nucleophiles at its two ends offers a pathway to designing gels with specific thermal, mechanical, or responsive properties. nih.govkcl.ac.uk

Synthesis of Precursors for Biologically Active Molecules

The dual reactivity of this compound makes it a strategic intermediate in the synthesis of molecules designed for biological applications. It allows for the covalent linkage of a benzoyl-based unit to various molecular frameworks, which is a common motif in many biologically active compounds.

Intermediate for Enzyme Inhibitors

The development of specific enzyme inhibitors is a cornerstone of drug discovery. This compound and its close analogs serve as key intermediates in synthesizing compounds that can modulate enzyme activity.

A direct application involves the targeted inhibition of benzoylformate decarboxylase, where a derivative, [p-(bromomethyl)benzoyl]formate, acts as an inhibitor through enzyme-catalyzed modification of the thiamine (B1217682) pyrophosphate cofactor. acs.org

Furthermore, the closely related analog, 4-(chloromethyl)benzoyl chloride, is a documented precursor in the synthesis of potent dual-action enzyme inhibitors for Alzheimer's disease. nih.gov In this multi-step synthesis, 4-(chloromethyl)benzoyl chloride is first reacted with 2-aminobenzothiazole (B30445) derivatives to form an amide bond. The resulting intermediate is then reacted with various piperazine (B1678402) derivatives at the chloromethyl position to yield a library of final compounds. These compounds have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the progression of Alzheimer's disease. nih.gov One of the most potent derivatives, compound 4f , exhibited IC₅₀ values in the nanomolar range, comparable to the reference drug selegiline (B1681611) for MAO-B inhibition. nih.gov

| Compound | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

|---|---|---|

| 4a | 45.2 ± 2.1 | 67.4 ± 3.1 |

| 4d | 78.5 ± 3.5 | 109.7 ± 4.3 |

| 4f | 23.4 ± 1.1 | 40.3 ± 1.7 |

| 4h | 61.7 ± 2.9 | 85.1 ± 3.8 |

| 4k | 94.1 ± 4.2 | 124.3 ± 5.8 |

| 4m | 39.8 ± 1.5 | 56.7 ± 2.2 |

| Selegiline (Reference) | N/A | 37.4 ± 1.6 |

Scaffolds for Drug Candidates

In medicinal chemistry, a scaffold is a core molecular structure upon which various substituents are attached to create a library of related compounds for biological screening. The bromomethyl group on a scaffold is particularly valuable as it serves as a versatile handle for introducing molecular diversity.

A pivotal example is the use of a C-7 bromomethyl-substituted derivative of a ring-fused dihydrothiazolo-2-pyridone scaffold in the development of pilicides. nih.govnih.gov Pilicides are a novel class of anti-virulence agents that target Gram-negative bacteria by disrupting the chaperone/usher pathway required for pilus assembly. nih.gov This approach renders the bacteria non-pathogenic without killing them, which may reduce the selective pressure for developing antibiotic resistance.

The bromomethyl-substituted scaffold acts as a versatile and reactive intermediate, allowing for the straightforward introduction of a wide array of functional groups through reactions with different nucleophiles. nih.govnih.gov This strategy has enabled the synthesis and evaluation of numerous derivatives, leading to the identification of new pilicides with potent activity. nih.gov

| Reactant Type | Linkage Formed | Resulting Functional Group |

|---|---|---|

| Alcohols | Ether | -OR |

| Amines | Amine | -NR¹R² |

| Azide (followed by reduction) | Amine | -NH₂ |

| Amine (followed by acylation) | Amide | -NHCOR |

| Amine (followed by sulfonylation) | Sulfonamide | -NHSO₂R |

| Boronic Acids (Suzuki-Miyaura coupling) | Carbon-Carbon | -R (Aryl, etc.) |

Tools for Chemical Biology Research

Chemical biology relies on molecular tools to probe and manipulate biological systems. This compound is well-suited for creating such tools due to its heterobifunctional nature, combining a bio-reactive group with a versatile linker arm. cyanagen.com

The benzoyl chloride moiety is a well-established derivatizing agent for the analysis of polar small molecules in complex biological samples via liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comresearchwithrowan.com It reacts with primary and secondary amines, phenols, and other nucleophilic groups present in many metabolites and neurotransmitters. nih.gov This derivatization, known as benzoylation, appends a hydrophobic benzoyl group to the polar analytes, which improves their retention on reversed-phase LC columns and often enhances their ionization efficiency for MS detection, leading to significantly lower limits of detection. chromatographyonline.comnih.govnih.gov

The presence of the second reactive site—the bromomethyl group—on this compound transforms it from a simple derivatization agent into a potential heterobifunctional crosslinker. This allows for multi-step applications. For example, the benzoyl chloride end could be used to tag a specific class of proteins or metabolites in a cell lysate. The still-reactive bromomethyl "handle" could then be used for a secondary reaction, such as linking the tagged biomolecule to a reporter molecule (like a fluorophore) for imaging or to a solid support (like a bead) for affinity purification and "pull-down" experiments. This enables the identification of binding partners or the enrichment of specific subsets of biomolecules for further analysis.

| Analyte Class | Examples |

|---|---|

| Catecholamines | Dopamine, Norepinephrine |

| Indoleamines | Serotonin |

| Amino Acids | GABA, Glutamate, Glycine |

| Polyamines | Putrescine, Spermidine |

| Trace Amines | Tyramine, Phenethylamine |

| Antioxidants & Energy Compounds | Glutathione, Adenosine |

Derivatization Strategies and Functional Group Interconversions of 4 Bromomethyl Benzoyl Chloride

Modifications at the Acyl Chloride Moiety

The acyl chloride group of 4-(bromomethyl)benzoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity allows for the synthesis of a diverse array of carbonyl derivatives.

Formation of Amides with Varied Structural Motifs

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of amides. This reaction, often carried out under Schotten-Baumann conditions, typically involves an amine and a base to neutralize the hydrogen chloride byproduct. fishersci.it The versatility of this reaction allows for the incorporation of a wide range of structurally diverse amines, leading to the formation of amides with various functional groups and structural complexities. researchgate.netresearchgate.net

The general reaction scheme for amide formation is as follows:

Reaction of this compound with an amine to form an N-substituted amide.

This methodology is crucial in the synthesis of pharmacologically active compounds and complex molecular architectures. researchgate.net The choice of solvent and base can be optimized to achieve high yields and purity. researchgate.netbohrium.com For instance, using a bio-based solvent like Cyrene™ has been explored as a more sustainable alternative to traditional solvents like DMF and NMP for amide bond formation from acid chlorides. researchgate.net

Esterification with Complex Alcohols

Similar to amide formation, this compound readily reacts with alcohols to form esters. This esterification is typically catalyzed by a base, such as pyridine (B92270) or triethylamine (B128534), which also serves to scavenge the HCl produced. organic-chemistry.org The reaction can be performed with a wide variety of alcohols, including complex and sterically hindered ones, to produce the corresponding benzoates. organic-chemistry.orgpearson.com

A noteworthy method for the rapid acylation of alcohols involves the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures, which can afford benzoates in excellent yields. organic-chemistry.org This method has been shown to be highly efficient for primary, secondary, and phenolic alcohols. organic-chemistry.org

The general reaction scheme for esterification is as follows:

Reaction of this compound with an alcohol to form an ester.

This reaction is fundamental in the synthesis of various organic molecules and materials. The choice of reaction conditions can influence the rate and selectivity of the esterification, particularly when dealing with substrates containing multiple hydroxyl groups. organic-chemistry.org

Modifications at the Bromomethyl Group

The bromomethyl group on the benzene (B151609) ring provides another site for chemical modification, primarily through nucleophilic substitution and cross-coupling reactions.

Synthesis of Quaternary Ammonium (B1175870) Salts

The benzylic bromide of this compound is susceptible to nucleophilic attack by tertiary amines, leading to the formation of quaternary ammonium salts. nih.govgoogle.com These salts are a class of compounds with a permanent positive charge on the nitrogen atom and have applications as antimicrobial agents and phase-transfer catalysts. mdpi.com The reaction is typically carried out by reacting the benzyl (B1604629) halide with a tertiary amine in a suitable solvent. nih.govgoogle.com

The synthesis can be represented by the following general scheme:

Reaction of the bromomethyl group with a tertiary amine to form a quaternary ammonium salt.

The nature of the tertiary amine can be varied to produce a wide range of quaternary ammonium salts with different properties. nih.gov The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield and reaction time. google.com

Conversion to Aldehyde and Carboxylic Acid Derivatives

The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid. Oxidation of the benzylic position can be achieved using various oxidizing agents. For instance, controlled oxidation can yield the corresponding aldehyde, 4-formylbenzoyl chloride. rsc.orgnih.gov This aldehyde is a valuable intermediate, as it possesses two distinct reactive functional groups.

Further oxidation of the benzylic position leads to the formation of a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can be used to convert the alkylbenzene derivative to the corresponding benzoic acid. masterorganicchemistry.commasterorganicchemistry.com This transformation converts an ortho-, para-directing alkyl group into a meta-directing carboxyl group, which can be a useful strategy in multi-step aromatic synthesis. masterorganicchemistry.com

| Starting Material | Reagent | Product |

| This compound | Mild Oxidizing Agent | 4-Formylbenzoyl chloride |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | Terephthaloyl chloride |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) involving Benzylic Halides

The benzylic bromide of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of the benzylic halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond at the benzylic position, leading to the synthesis of diarylmethane derivatives and other complex structures. rsc.org

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, modifications of this reaction can be used with benzylic halides to form a carbon-carbon bond between the benzylic carbon and the alkyne. beilstein-journals.orgresearchgate.netmdpi.com This provides a route to synthesize molecules containing an alkynyl group attached to the benzylic position.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound + Organoboron compound | Palladium catalyst + Base | Diarylalkane derivative |

| Sonogashira | This compound + Terminal alkyne | Palladium catalyst + Copper co-catalyst + Base | Alkynyl-substituted benzene derivative |

"Click Chemistry" Precursors via Azide (B81097) Formation

The transformation of this compound into a valuable precursor for "click chemistry" is achieved through the nucleophilic substitution of the benzylic bromine atom to form an azide. This conversion leverages the high reactivity of the benzylic position towards SN2 reactions. The resulting compound, 4-(azidomethyl)benzoyl chloride, contains the requisite azide handle for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry methodology. organic-chemistry.orgwikipedia.orgsigmaaldrich.com

The synthesis of the azide is typically accomplished by treating this compound with an azide salt, such as sodium azide (NaN₃). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. rsc.org This process selectively targets the benzylic bromide, as the acyl chloride is significantly less reactive towards the azide nucleophile under these mild conditions. Research on analogous benzyl halide systems has demonstrated the high efficiency of this transformation. For instance, a batch process developed for a similar benzylic chloride using sodium azide in a DMSO/water solvent system reported yields as high as 94%. acs.org

The resulting 4-(azidomethyl)benzoyl chloride is a bifunctional building block. The newly installed azide group can readily undergo cycloaddition with terminal alkynes to form stable 1,2,3-triazole rings, while the benzoyl chloride moiety remains available for subsequent reactions, such as esterification or amidation. nih.govnih.gov

Table 1: Synthesis of Benzyl Azides from Benzyl Halides

This table summarizes a representative procedure for the conversion of a benzyl halide to a benzyl azide, a reaction analogous to the synthesis of 4-(azidomethyl)benzoyl chloride.

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Benzyl Bromide | Sodium Azide (2 equiv.) | DMF | Room Temp, 12h | Benzyl Azide | High | rsc.org |

| 3,5-Bis(trifluoromethyl)benzyl chloride | Sodium Azide (1.2 equiv.) | DMSO/Water | Room Temp | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | 94% | acs.org |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

The definitive identification and structural confirmation of 4-(bromomethyl)benzoyl chloride rely on a combination of powerful spectroscopic techniques, primarily high-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS).

Advanced mass spectrometry techniques are invaluable for determining the precise mass and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed. researchgate.net Derivatization with reagents like benzoyl chloride itself can be used in broader metabolomics studies to enhance the detection of various analytes by liquid chromatography-mass spectrometry (LC-MS/MS), a technique that could also be applied to study reactions involving this compound. nih.gov The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of the bromine, the chlorine, and the carbonyl group, providing further structural confirmation.

Predicted Mass Spectrometry Data for this compound Adducts researchgate.net

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 232.93634 |

| [M+Na]⁺ | 254.91828 |

| [M-H]⁻ | 230.92178 |

| [M+NH₄]⁺ | 249.96288 |

| [M+K]⁺ | 270.89222 |

Crystallographic Analysis of Derivatives for Conformational and Intermolecular Interaction Insights

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a solid-state, offering insights into conformation and intermolecular interactions. While crystal structures of this compound itself are not prominently documented, the analysis of its derivatives or closely related compounds can reveal important structural motifs.

The study of benzoyl chloride derivatives through crystallography has shown how molecular packing and weak intermolecular interactions can be meticulously analyzed. researchgate.net For example, the crystal structure of fluorinated benzoyl chlorides reveals the role of weak intermolecular interactions in their molecular arrangements. researchgate.net In derivatives of this compound, one would expect to observe key intermolecular interactions such as halogen bonding (involving the bromine and chlorine atoms), C-H···O interactions, and potentially π-π stacking of the benzene (B151609) rings. These interactions govern the crystal packing and can influence the reactivity of the compound in the solid state.

The conformation of the benzoyl chloride moiety is also of significant interest. Studies on benzoyl chloride and its derivatives have shown that the planarity of the molecule can be influenced by substituents. researchgate.net The relative orientation of the carbonyl group and the bromomethyl group with respect to the benzene ring would be a key feature determined by crystallographic analysis of a suitable derivative. Understanding these structural details is crucial for predicting how the molecule might interact with other molecules in a crystalline environment or at the active site of a biological target. The study of different polymorphs of benzoyl derivatives has demonstrated that minor variations in molecular packing can significantly affect their chemical reactivity. nih.gov

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the electronic structure, reactivity, and dynamic behavior of molecules like this compound.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. For this compound, DFT calculations could be employed to determine key parameters such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These calculations would highlight the electrophilic nature of the carbonyl carbon and the carbon of the bromomethyl group, which are the primary sites for nucleophilic attack.

DFT studies on related systems, such as the reaction of benzoyl peroxide with cellulose, have demonstrated the feasibility of using this method to understand reaction mechanisms and structural changes. nih.govnih.gov By modeling reaction pathways, DFT can be used to calculate activation energies and transition state geometries, thereby predicting the selectivity of this compound towards different nucleophiles. For instance, it could help in understanding whether acylation at the benzoyl chloride moiety or alkylation at the bromomethyl group is more favorable under specific reaction conditions.

Molecular Dynamics Simulations of Solvation and Reaction Environments

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution and other complex environments over time. For this compound, MD simulations could be used to investigate its solvation shell in different solvents. Understanding how solvent molecules arrange around the solute is crucial as it can significantly influence reaction rates and pathways.

MD simulations of alkali halide solutions have provided insights into ion-ion and ion-water interactions, which are relevant to the behavior of the halide-containing this compound in aqueous or mixed-solvent systems. nih.govnih.gov130.111.192 By simulating the compound in a reaction mixture, MD can provide a dynamic picture of how reactants come together, how the solvent mediates their interaction, and the conformational changes that may occur during the reaction process. This information is complementary to the static picture provided by methods like crystallography and DFT.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies on this compound are not available, the principles of this methodology could be applied to a series of substituted benzoyl chlorides.

By systematically varying the substituent at the para-position of the benzoyl chloride and measuring the reaction rates for a specific reaction, a QSRR model could be developed. The model would use calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) to predict the reactivity of new compounds in the series. For example, Hammett plots, which correlate reaction rates with substituent constants, are a classic example of a QSRR approach that has been applied to the solvolysis of para-substituted benzoyl chlorides. grafiati.com Such studies help in understanding the electronic effects of substituents on the reactivity of the benzoyl chloride group.

Future Research Directions and Emerging Applications

Sustainable and Green Synthesis of 4-(Bromomethyl)benzoyl Chloride

The pursuit of environmentally benign chemical processes has spurred research into greener synthetic methods for producing this compound, moving away from traditional routes that often involve hazardous reagents and generate significant waste. Key strategies focus on atom economy, the use of safer solvents, and the development of catalytic processes.

One promising green approach involves the photocatalytic oxidative bromination of a suitable precursor. For instance, the synthesis of benzyl (B1604629) bromides can be achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation, a process that is considered green due to the use of a safer brominating agent and the generation of water as the only byproduct. acs.orgnih.gov This method, when applied to a precursor like 4-methylbenzoyl chloride, could offer a more sustainable alternative to traditional bromination with elemental bromine. The use of microchannel reactors in such photocatalytic processes can further enhance safety and efficiency by providing better control over reaction parameters. acs.orgnih.gov

Future research in this area will likely focus on combining these green principles to develop an integrated, sustainable process for the synthesis of this compound. This could involve, for example, a flow chemistry approach that combines a photocatalytic bromination step with a solid-supported Friedel-Crafts acylation, minimizing solvent use and maximizing energy efficiency. nih.govresearchgate.net

Chemo-Enzymatic and Biocatalytic Transformations utilizing this compound

The integration of enzymatic transformations into chemical synthesis, known as chemo-enzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. While specific chemo-enzymatic reactions utilizing this compound are not yet widely reported, the reactivity of its functional groups suggests several potential applications.

The acyl chloride group is susceptible to enzymatic acylation reactions. Lipases, for instance, are known to catalyze the acylation of alcohols and amines with high chemo- and regioselectivity. acs.org This could be exploited for the synthesis of complex molecules where the 4-(bromomethyl)benzoyl group is introduced onto a specific hydroxyl or amino group of a larger scaffold. The mild reaction conditions of enzymatic catalysis would be particularly beneficial when dealing with sensitive substrates.

The bromomethyl group, on the other hand, could be a substrate for enzymatic reduction or substitution reactions. For example, certain enzymes could catalyze the reduction of the benzyl bromide to a methyl group, or its substitution with other functional groups, offering a green alternative to traditional chemical methods. While direct enzymatic reactions on benzyl bromides are less common, the development of novel enzymes with tailored activities is an active area of research.

Future research will likely focus on screening for and engineering enzymes that can act on this compound and its derivatives. This could open up new avenues for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals in a more environmentally friendly manner.

Development of Novel Catalytic Systems for Reactions involving this compound

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound and for carrying out its reactions with higher efficiency and selectivity. Research in this area is focused on both the acyl chloride and the benzyl bromide functionalities.

For reactions involving the acyl chloride group, particularly Friedel-Crafts acylation, the focus is on developing more active and reusable solid acid catalysts. researchgate.net Materials like supported metal chlorides and zeolites are being investigated for their ability to catalyze the acylation of aromatic compounds with functionalized acyl chlorides under milder conditions. acs.orghep.com.cnfrontiersin.org The goal is to replace traditional homogeneous Lewis acid catalysts, which are often required in stoichiometric amounts and are difficult to separate from the reaction products. researchgate.netusask.ca

For reactions at the benzyl bromide site, photocatalysis has emerged as a powerful tool. nih.govacs.org Visible-light photocatalysis can be used to generate benzyl radicals from benzyl bromides under mild conditions, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net The development of new photocatalysts with tailored redox potentials will allow for greater control over these reactions and expand their substrate scope. researchgate.net

Furthermore, dual catalytic systems that can activate both the acyl chloride and the benzyl bromide moieties simultaneously or sequentially are an exciting area of future research. Such systems would enable the one-pot synthesis of complex molecules from this compound and other reagents, streamlining synthetic routes and reducing waste.

Integration into Automated and High-Throughput Synthesis Platforms

The modular nature of this compound, with its two distinct reactive sites, makes it an ideal building block for integration into automated and high-throughput synthesis platforms. nih.gov These platforms, which utilize robotic systems to perform a large number of reactions in parallel, are revolutionizing the process of drug discovery and materials development. unimelb.edu.auchemistryworld.com

The ability to sequentially or selectively react the acyl chloride and bromomethyl groups allows for the rapid generation of diverse molecular libraries. For example, a library of amides could be generated by reacting this compound with a variety of amines in a high-throughput format. The resulting products, which still contain the reactive bromomethyl group, could then be further diversified by reacting them with another set of building blocks. researchgate.net

Flow chemistry is another technology that is well-suited for the use of bifunctional molecules like this compound. nih.govnih.gov Continuous-flow reactors offer precise control over reaction conditions, enhanced safety, and the ability to telescope multiple reaction steps, making them ideal for the synthesis and subsequent functionalization of this versatile building block. researchgate.netacs.org

The future of chemical synthesis lies in the synergy between modular building blocks and automated platforms. As these technologies continue to advance, this compound is poised to become an increasingly important tool for the rapid and efficient discovery of new molecules with desired properties.

Expanding Applications in Materials Science and Nano-Chemistry

The unique bifunctional structure of this compound makes it a promising candidate for a variety of applications in materials science and nano-chemistry. Its ability to act as a linker or a monomer opens up possibilities for the creation of novel polymers and the functionalization of nanomaterials.

In polymer science, this compound can be used as a monomer in the synthesis of aromatic polyesters and polyamides. mdpi.comresearchgate.netderpharmachemica.comacs.orgmdpi.comsciensage.infoyoutube.comyoutube.com The rigid aromatic core can impart desirable thermal and mechanical properties to the resulting polymers, while the pendant bromomethyl groups can be used for post-polymerization modification. This allows for the tuning of the polymer's properties, such as its solubility, cross-linking density, and functionality.

In the field of nano-chemistry, this compound can be used to functionalize the surface of nanoparticles. researchgate.netmdpi.com The acyl chloride group can react with hydroxyl or amine groups on the surface of inorganic nanoparticles (e.g., silica (B1680970), iron oxide) to form a stable covalent bond. researchgate.netresearchgate.netnih.gov The exposed bromomethyl groups can then be used to attach other molecules, such as targeting ligands for biomedical applications or initiators for surface-initiated polymerization. researchgate.net This surface modification can improve the dispersibility of the nanoparticles in various media and impart new functionalities. mdpi.com

Future research in this area will likely explore the use of this compound in the development of advanced materials with tailored properties, such as smart polymers that respond to external stimuli or functionalized nanoparticles for targeted drug delivery and catalysis.

Q & A

Q. What are the recommended synthetic routes for 4-(bromomethyl)benzoyl chloride, and how can reaction efficiency be optimized?

A viable method involves bromination of 4-methylbenzoyl chloride derivatives (e.g., methyl 4-methylbenzoate) using brominating agents like N-bromosuccinimide (NBS) under radical initiation, followed by chlorination with thionyl chloride (SOCl₂). Optimization includes controlling reaction temperature (40–60°C for bromination) and using anhydrous conditions to prevent hydrolysis of intermediates . Purity can be enhanced via recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, corrosion-resistant containers under inert gas (e.g., argon) at 2–8°C in a dry environment. Avoid exposure to moisture, strong oxidizers, amines, and alcohols, as these may trigger hydrolysis or exothermic reactions . Regularly monitor for discoloration or gas evolution, which indicate decomposition.

Q. What analytical techniques are suitable for characterizing this compound?

- HPLC-UV : Use reverse-phase C18 columns with methanol/water mobile phases and UV detection at 254 nm. Derivatization with nucleophiles (e.g., piperazine) improves sensitivity for trace analysis .

- NMR : ¹H NMR in CDCl₃ typically shows peaks at δ 4.6 (s, 2H, CH₂Br) and δ 7.4–8.1 (aromatic protons) .

- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion clusters at m/z 233 (M⁺ for C₈H₆BrClO) with fragmentation patterns matching bromomethyl and acyl chloride groups .

Q. What safety protocols are critical during experimental handling?

- PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Use fume hoods with >100 ft/min airflow to prevent inhalation exposure .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution vs. Friedel-Crafts acylation?

The bromomethyl moiety acts as a leaving group in SN₂ reactions (e.g., with amines or thiols), while the benzoyl chloride group facilitates electrophilic acylation. Competing pathways require careful pH control: basic conditions favor substitution (e.g., with NaN₃ to form azides), whereas Lewis acids (AlCl₃) promote Friedel-Crafts reactions . Kinetic studies using in situ IR can monitor intermediate formation .

Q. What are the decomposition pathways under thermal or hydrolytic stress?

Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, releasing HBr and CO gas. Hydrolysis in aqueous media yields 4-(bromomethyl)benzoic acid and HCl, with rate constants dependent on pH (accelerated in alkaline conditions) . Use accelerated stability testing (40°C/75% RH) to model degradation kinetics.

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be leveraged for functionalization?

The bromomethyl group enables palladium-catalyzed cross-coupling with boronic acids. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃ in THF/H₂O (3:1), and microwave-assisted heating (80°C, 30 min) for high yields. Monitor coupling efficiency via GC-MS to detect biphenyl byproducts .

Q. How do solvent polarity and additives affect reaction selectivity in multi-step syntheses?

Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates in substitution reactions but may promote acyl chloride hydrolysis. Additives like tetrabutylammonium iodide (TBAI) enhance SN₂ reactivity via halide exchange. Solvent screening using DoE (Design of Experiments) methodologies is recommended .

Q. What strategies mitigate side reactions during large-scale synthesis?

Q. How should researchers address contradictory data on stability in published literature?

Cross-validate findings using multiple techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.